Methyl 2-Phenoxyisonicotinate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Methyl 2-Phenoxyisonicotinate were not found, it’s worth noting that the synthesis of an ester can be accomplished in several ways. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis
This compound contains a total of 29 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Pyridine .Scientific Research Applications
Catalysis and Chemical Reactions
- A study on Cu–Co Synergism in Cu1−xCoxFe2O4 Catalysis revealed insights into the methylation of phenol with methanol, showing how catalyst composition affects reaction outcomes. This research might be relevant as it involves methylation, a key reaction in organic synthesis, which could be applicable to compounds like Methyl 2-Phenoxyisonicotinate (Mathew et al., 2002).
Herbicide Action
- Research on Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate highlighted its action as a selective herbicide, offering insights into the mechanism of action of phenoxy compounds in plant growth and weed control, which might be indirectly related to the applications of this compound (Shimabukuro et al., 1978).
Antimicrobial Properties
- A study on Preservatives and Antimicrobials in Japanese Rivers identified 2-Phenoxyethanol and related compounds, highlighting their widespread use and environmental presence. This could be relevant since this compound may share similar applications or environmental considerations (Kimura et al., 2014).
Pharmacodynamic Response
- Research on Racial Differences in Pharmacodynamic Response to Nicotinates in human skin showed how structural variations in nicotinates affect their penetration and action, which could provide insights into how this compound might interact with biological systems (Berardesca & Maibach, 1990).
Safety and Hazards
While specific safety and hazard information for Methyl 2-Phenoxyisonicotinate was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. A safety data sheet for a similar compound, Methyl isonicotinate, indicates that it is a toxic compound and can cause skin irritation and serious eye irritation .
Mechanism of Action
Mode of Action
It is known that the compound influences the movement of thrips
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-Phenoxyisonicotinate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Properties
IUPAC Name |
methyl 2-phenoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-14-12(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXHYDTMTQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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